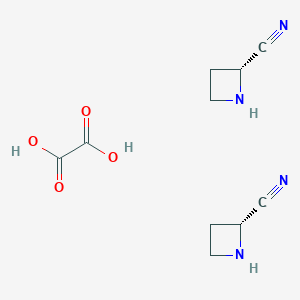

bis((2R)-azetidine-2-carbonitrile); oxalic acid

Description

Contextualization of Azetidine (B1206935) Ring Systems in Chemical and Biological Research

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have emerged as crucial building blocks in organic synthesis and medicinal chemistry. nih.govresearchgate.net Despite the inherent ring strain, the azetidine ring is notably more stable than its three-membered counterpart, the aziridine, which allows for easier handling while still offering unique reactivity. jmchemsci.com This balanced chemical profile makes azetidines attractive scaffolds for the development of novel therapeutics.

Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. jmchemsci.com The rigidity of the four-membered ring helps to lock the conformation of molecules, which can lead to higher binding affinities and selectivities for biological targets. nih.gov This conformational constraint is a desirable feature in drug design, as it can reduce the entropic penalty upon binding to a receptor or enzyme.

Stereochemical Importance of the (2R)-Azetidine Moiety in Research

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can dictate how it interacts with chiral biological macromolecules such as proteins and nucleic acids. The (2R)-azetidine moiety represents a specific stereoisomer of a substituted azetidine ring.

The synthesis of enantiomerically pure azetidines, such as those with the (2R) configuration, is a significant area of research. nih.govnih.gov The development of stereoselective synthetic methods allows for the preparation of specific isomers, which can then be evaluated for their unique biological activities. nih.govnih.gov The use of chiral azetidine derivatives as building blocks provides a straightforward route to more complex chiral molecules with potential therapeutic applications. nih.gov The rigid framework of the azetidine ring allows for the precise spatial orientation of substituents, making it a valuable tool in asymmetric synthesis and the creation of diverse molecular libraries for drug discovery. chemrxiv.org

Overview of Bis((2R)-azetidine-2-carbonitrile); Oxalic Acid Salt as a Research Compound

This compound is a chemical compound that serves as a stable, crystalline source of the chiral (2R)-azetidine-2-carbonitrile. The formation of a salt with oxalic acid is a common strategy in pharmaceutical and chemical research to improve the handling, stability, and purity of a compound. Oxalic acid is a dicarboxylic acid that can form salts with two molecules of the azetidine base, hence the "bis" prefix in the name. nih.govmdpi.com

This particular compound is primarily utilized as a research chemical, providing a convenient source of the optically pure (2R)-azetidine-2-carbonitrile for further synthetic elaboration. The nitrile group at the 2-position is a versatile functional group that can be converted into a variety of other functionalities, such as carboxylic acids, amides, or amines, further expanding its synthetic utility.

Below is a data table summarizing the key properties of this research compound.

| Property | Value |

| IUPAC Name | (R)-azetidine-2-carbonitrile hemioxalate |

| CAS Number | 2173052-89-4 |

| Molecular Formula | C₁₀H₁₄N₄O₄ |

| Molecular Weight | 254.25 g/mol |

| Physical Form | White solid |

| Storage Temperature | Room Temperature |

Scope and Objectives of Academic Research on Azetidine-2-carbonitrile (B3153824) Derivatives

Another significant objective is the exploration of the chemical reactivity of the azetidine-2-carbonitrile scaffold. This includes the transformation of the nitrile group and the functionalization of other positions on the azetidine ring to create libraries of diverse compounds. medwinpublishers.com These compound libraries are then often screened for biological activity against various diseases.

Furthermore, there is a strong interest in understanding the structure-activity relationships of azetidine-containing molecules. By systematically modifying the structure of azetidine derivatives and evaluating their biological effects, researchers aim to identify key structural features responsible for their therapeutic properties. This knowledge is crucial for the rational design of more potent and selective drug candidates. The ultimate goal of this research is to leverage the unique properties of the chiral azetidine scaffold to address unmet medical needs.

Properties

IUPAC Name |

(2R)-azetidine-2-carbonitrile;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m11./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODAFZBGMZZKNL-KDAOEQPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1C#N.C1CN[C@H]1C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to (2R)-Azetidine-2-carbonitrile and its Precursors

The total synthesis of (2R)-azetidine-2-carbonitrile and its direct precursor, (R)-azetidine-2-carboxylic acid, has been achieved through various strategic approaches. These methods often focus on establishing the stereocenter at the C2 position and constructing the strained four-membered ring. Key strategies include intramolecular cyclization via nucleophilic substitution, cycloaddition reactions, and transformations of precursors derived from the chiral pool. magtech.com.cnresearchgate.net For instance, a common disconnection involves the intramolecular cyclization of a γ-amino compound bearing a suitable leaving group.

One preparative route to N-substituted azetidine-2-carbonitriles begins with the corresponding methyl esters, which are converted to amides and subsequently dehydrated using reagents like trifluoroacetic anhydride (B1165640) with pyridine. nih.gov Another practical synthesis for the parent azetidine-2-carboxylic acid starts from inexpensive chemicals like γ-butyrolactone, proceeding through bromination, esterification, cyclization, and resolution steps. frontiersin.org

Chiral Pool Strategies for Enantiopure Precursor Synthesis

Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive enantiopure compounds as starting materials. Natural amino acids and other chiral molecules serve as excellent precursors for the stereocontrolled synthesis of azetidine (B1206935) derivatives.

One effective method employs optically active α-methylbenzylamine as a chiral auxiliary to direct the stereochemistry during the synthesis of azetidine-2-carboxylic acid. magtech.com.cn This approach allows for the production of both enantiomers in practical quantities over five to six steps. magtech.com.cnrsc.org Similarly, commercially available (S)-1-phenylethylamine and its derivatives have been used to prepare optically active 2-substituted azetidine-2-carbonitriles. nih.govresearchgate.net The synthesis of enantiopure L-azetidine-2-carboxylic acid and its analogs has also been accomplished through a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. acs.org

Another robust route to (S)-azetidine-2-carboxylic acid uses a chiral auxiliary on the nitrogen atom of a malonic ester intermediate. This strategy facilitates an efficient four-membered ring formation (99% yield) via reaction with 1,2-dibromoethane (B42909) and subsequent stereoselective dealkoxycarbonylation. rsc.org

Table 1: Examples of Chiral Pool Precursors for Azetidine Synthesis

| Chiral Precursor | Target Azetidine Derivative | Key Synthetic Step | Reference(s) |

|---|---|---|---|

| (S)-α-Methylbenzylamine | Azetidine-2-carboxylic acid enantiomers | Intramolecular alkylation with chiral auxiliary | magtech.com.cnrsc.org |

| (S)-1-Phenylethylamine | (2S,1′S)- and (2R,1′S)-N-(1'-Phenylethyl)azetidine-2-carbonitrile | Dehydration of precursor amides | nih.gov |

| Camphor Sultam | L-Azetidine-2-carboxylic acid | Asymmetric addition of allylic halides | acs.org |

Asymmetric Catalysis in Azetidine Ring Formation

Asymmetric catalysis offers a direct and efficient method for establishing stereocenters during the formation of the azetidine ring. While much research has focused on using chiral azetidines as ligands or organocatalysts, several methods employ catalysis to construct the ring itself enantioselectively.

An organocatalytic approach involving an aza-Michael-Baylis-Hillman (aza-MBH) type reaction between ketimines and allenoates has been developed. This formal [2+2] cycloaddition produces highly functionalized azetidines containing a chiral tetrasubstituted carbon stereocenter in high yields and enantioselectivities. organic-chemistry.org Furthermore, metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors provides a pathway to functionalized azetidine-based amino acids. Azetidine-derived binuclear zinc catalysts have also been shown to be effective in asymmetric catalysis, providing a rigid scaffold that enhances control of the catalytic pocket and increases enantioselectivity in reactions like Michael additions. acs.org

Cycloaddition and Cyclization Reactions for Azetidine Skeleton Construction

Cycloaddition and intramolecular cyclization reactions are cornerstone strategies for building the azetidine skeleton. researchgate.net The most direct methods include [2+2] cycloadditions, while intramolecular nucleophilic substitutions are also widely employed. acs.orgmagtech.com.cn

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming β-lactams (azetidin-2-ones), which can subsequently be reduced to the corresponding azetidines. A more recent and powerful cycloaddition is the aza-Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition of an imine and an alkene. acs.org

Intramolecular cyclization is a highly effective and common method for forming the azetidine ring. This typically involves an SN2 reaction where a nitrogen nucleophile displaces a leaving group at the γ-position. This intramolecular alkylation is a key step in many syntheses of azetidine-2-carboxylic acid and its derivatives. magtech.com.cnorganic-chemistry.org A highly efficient cyclization (99% yield) has been reported by treating dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane and cesium carbonate. rsc.org Other cyclization strategies include the ring expansion of three-membered aziridines and the ring contraction of five-membered heterocycles. researchgate.net

Photochemical and Electroreductive Synthetic Routes

Photochemical Routes: Photochemistry provides unique pathways for constructing the strained azetidine ring under mild conditions. The most prominent photochemical method is the aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene. acs.orgresearchgate.net Visible light-mediated versions of this reaction, often using an iridium photocatalyst, have been developed to surmount previous limitations, allowing for the synthesis of highly functionalized azetidines with operational simplicity and broad functional group tolerance. This reaction is believed to proceed via a triplet energy transfer mechanism.

Another photochemical strategy involves the intramolecular Yang cyclization. Irradiation of substrates like N-phenacylglycine derivatives can produce azetidinols in a stereoselective manner, which can then be converted into azetidine-2-carboxylic acids. Photochemical flow synthesis has been shown to improve the efficiency of these reactions, which often suffer from low throughput in batch processing.

Electroreductive and Electrochemical Routes: Electrochemical methods offer alternative strategies for azetidine synthesis. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed to produce azetidines. acs.org This process combines cobalt catalysis with electricity to regioselectively generate a key carbocationic intermediate, which then undergoes the crucial intramolecular C–N bond formation. acs.org Additionally, electrochemical methods have been developed for Mitsunobu-type intramolecular cyclizations of amino alcohols to form nitrogen heterocycles, including aziridines and pyrrolidines, by replacing chemical oxidants with anodic oxidation. nih.gov

Enzymatic Resolution and Biotransformations for Stereocontrol

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiopure azetidines. Enzymatic resolution and whole-cell biotransformations are particularly effective for separating racemic mixtures or performing stereoselective conversions.

A notable example is the use of the whole-cell catalyst Rhodococcus erythropolis AJ270 for the biotransformation of racemic 1-benzylazetidine-2-carbonitriles. This system efficiently produces the corresponding (R)-azetidine-2-carboxylic acids and amides with excellent enantiomeric excess (ee >99.5%). The high selectivity is achieved through the combined action of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells.

Kinetic resolution using isolated enzymes is also a powerful tool. Lipase-catalyzed hydrolysis has been successfully applied to resolve racemic azetidine precursors. For instance, the lipase-catalyzed preferential hydrolysis of a (2S,1'S)-monoester from a diastereomeric mixture provides a route to enantiomerically pure (S)-azetidine-2-carboxylic acid. rsc.org Chemical resolution via the formation of diastereomeric amides with a chiral resolving agent, such as (S)-phenylglycinol, followed by chromatographic separation, is another practical method for obtaining enantiopure azetidines. organic-chemistry.org

Table 2: Biocatalytic and Resolution Methods for Stereocontrol

| Method | Substrate | Catalyst/Reagent | Product | Selectivity | Reference(s) |

|---|---|---|---|---|---|

| Whole-Cell Biotransformation | Racemic 1-benzylazetidine-2-carbonitriles | Rhodococcus erythropolis AJ270 | (R)-Azetidine-2-carboxylic acids/amides | ee >99.5% | |

| Enzymatic Hydrolysis | Diastereomeric mixture of azetidine-2-carboxylate esters | Lipase | (S)-Azetidine-2-carboxylic acid | High (enantiomerically pure) | rsc.org |

Derivatization and Functionalization Strategies of the Azetidine-2-carbonitrile (B3153824) Moiety

The azetidine-2-carbonitrile scaffold possesses multiple sites for chemical modification, including the nitrile group, the azetidine nitrogen, and the C2 position. The nitrile functionality is a versatile handle for various transformations. It can be hydrolyzed to either a carboxylic acid or a carboxamide, as demonstrated in biocatalytic systems. Alternatively, the nitrile can be reduced to a primary aminomethyl group using reducing agents like diisobutylaluminium hydride (DIBAL).

The nitrogen atom of the azetidine ring, once deprotected, can undergo a variety of functionalization reactions such as acylation and sulfonylation. A powerful strategy for modifying the C2 position involves the α-alkylation of N-borane complexes of N-substituted azetidine-2-carbonitriles. Treatment with a strong base like lithium diisopropylamide (LDA) generates a carbanion that can be trapped with various electrophiles, enabling the synthesis of optically active 2,2-disubstituted azetidines. nih.govresearchgate.net

Furthermore, the inherent ring strain of the azetidine can be exploited. Upon activation of the nitrogen atom to form a quaternary azetidinium species, the ring becomes susceptible to nucleophilic ring-opening reactions. This provides a stereoselective and regioselective method to produce highly functionalized γ-amino compounds. nih.gov

Modification of the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring in (2R)-azetidine-2-carbonitrile is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups. This versatility is crucial for altering the molecule's properties and for constructing more complex molecular architectures.

Common modifications include N-alkylation, N-acylation, and N-arylation. For instance, the nitrogen can be functionalized with a Boc protecting group (di-tert-butyl carbonate) or a tosyl group (p-toluenesulfonyl chloride), which can serve to protect the nitrogen during subsequent reactions or to activate the ring for further transformations. researchgate.net The choice of the N-substituent can significantly influence the stereochemical outcome of reactions at other positions of the azetidine ring.

Interactive Data Table: Examples of N-Functionalization Reactions of Azetidine Derivatives

| Reagent | Reaction Type | Product |

| Boc2O, DMAP | N-Protection | N-Boc-azetidine |

| p-toluenesulfonyl chloride, K2CO3 | N-Sulfonylation | N-Tosyl-azetidine |

| Benzyl (B1604629) bromide | N-Alkylation | N-Benzyl-azetidine |

Introduction of Substituents at Carbon Positions (e.g., C2, C3, C4)

The functionalization of the carbon atoms within the azetidine ring is a powerful strategy for creating diverse and stereochemically complex molecules. The inherent ring strain of the four-membered ring influences the reactivity and stereoselectivity of these transformations. rsc.org

At the C2 Position: The carbon atom bearing the nitrile group (C2) can be a site for introducing substituents. One notable method involves the base-promoted α-alkylation of N-borane complexes of N-substituted azetidine-2-carbonitriles. For example, treatment of a diastereomerically pure borane (B79455) N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with LDA followed by an electrophile like benzyl bromide leads to the α-benzylated product with high diastereoselectivity. nih.govrsc.org This methodology provides a route to optically active 2-substituted azetidine-2-carbonitriles. nih.govrsc.org

At the C3 and C4 Positions: Introducing substituents at the C3 and C4 positions often involves starting from appropriately substituted precursors or employing ring-forming reactions that allow for the incorporation of desired functional groups. Palladium-catalyzed C(sp3)–H arylation has emerged as a powerful tool for the stereospecific introduction of aryl groups at the C3 position of azetidines. nih.gov This method has been instrumental in the synthesis of complex bicyclic azetidines with potential biological activity. nih.gov The rigid nature of the azetidine ring can facilitate stereoselective functionalization by leveraging the steric influence of existing substituents. nih.gov

Interactive Data Table: Methodologies for Carbon Substitution on the Azetidine Ring

| Position | Method | Key Features |

| C2 | α-Alkylation of N-borane complexes | High diastereoselectivity |

| C3 | Pd-catalyzed C(sp3)–H arylation | Stereospecific, broad substrate scope |

| C4 | Cyclization of functionalized precursors | Access to diverse substitution patterns |

Nucleophilic Ring-Opening Reactions for Chiral Amine Synthesis

The strained four-membered ring of azetidines is susceptible to nucleophilic attack, particularly when the nitrogen atom is activated. This ring-opening reaction provides a valuable pathway for the synthesis of highly functionalized and chiral linear amines. nih.gov

The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.gov Activation of the azetidine nitrogen, for example by forming an azetidinium salt, renders the ring more susceptible to cleavage. nih.govresearchgate.net A variety of nucleophiles, including halides, can be employed to open the ring, leading to the formation of γ-substituted amines. researchgate.net This strategy has been applied in the synthesis of α,γ-diamino, α-phenoxy-γ-amino, and α-cyano-γ-amino carboxamides from chiral azetidine-2-carboxamide (B111606) derivatives. nih.gov

Salt Formation Dynamics and Implications for Synthesis and Handling in Research

The formation of the bis((2R)-azetidine-2-carbonitrile); oxalic acid salt is a crucial step in the isolation, purification, and handling of the chiral azetidine base. Azetidine-2-carbonitrile itself can be unstable, but its conversion to a crystalline salt with oxalic acid significantly enhances its stability and facilitates its storage and handling in a research setting.

The salt is typically a white solid and is formed by reacting two equivalents of the (2R)-azetidine-2-carbonitrile base with one equivalent of oxalic acid, resulting in a 2:1 stoichiometry. rsc.org This process is often used as a method of purification, as the salt can be selectively crystallized from a solution containing impurities. The crystalline nature of the oxalate (B1200264) salt allows for easy filtration and drying. For subsequent use in chemical reactions, the free (2R)-azetidine-2-carbonitrile base can be regenerated from the salt by treatment with a suitable base.

The use of oxalic acid to form salts with organic bases is a common practice in pharmaceutical and chemical research. The resulting salts often exhibit improved physical properties, such as crystallinity and stability, compared to the free base. This is particularly advantageous for compounds like (2R)-azetidine-2-carbonitrile, which contains a reactive nitrile group and a strained ring system.

Interactive Data Table: Properties of this compound

| Property | Description | Reference |

| Synonym | (R)-azetidine-2-carbonitrile hemioxalate | |

| Physical Form | White solid | |

| Storage Temperature | Room Temperature | |

| Stoichiometry | 2:1 (azetidine:oxalic acid) | rsc.org |

Mechanistic Investigations of Biological and Chemical Interactions

Enzyme Inhibition Mechanisms Involving Azetidine-2-carbonitrile (B3153824) Derivatives in Research Contexts

Azetidine-2-carbonitrile derivatives have emerged as a promising class of enzyme inhibitors. nih.gov Their unique structural features allow for specific interactions with enzyme active sites, leading to potent and selective inhibition.

A notable target of azetidine-2-carbonitrile derivatives is Dihydroorotate (B8406146) Dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govacs.orgnih.gov This pathway is crucial for the proliferation of various organisms, including the malaria parasite Plasmodium falciparum. nih.gov Research has led to the discovery of a series of azetidine-2-carbonitrile compounds that potently inhibit P. falciparum DHODH (PfDHODH). nih.govnih.gov

One optimized compound from these studies, BRD9185, demonstrated significant activity against multidrug-resistant blood-stage parasites with a 50% effective concentration (EC50) of 0.016 μM. nih.govnih.gov In biochemical assays, this compound was a potent inhibitor of recombinant PfDHODH with a 50% inhibitory concentration (IC50) of 0.012 μM. acs.org Notably, it showed high selectivity for the parasite enzyme over the human orthologue, with an IC50 greater than 50 μM for human DHODH. acs.org

| Target | IC50 / EC50 (μM) | Reference |

|---|---|---|

| P. falciparum (multidrug-resistant, in vitro) | 0.016 (EC50) | nih.govnih.gov |

| Recombinant P. falciparum DHODH | 0.012 (IC50) | acs.org |

| Human DHODH | >50 (IC50) | acs.org |

The molecular basis for the inhibitory action of azetidine-2-carbonitrile derivatives against PfDHODH has been investigated, revealing key structural interactions within the enzyme's active site. acs.org Although a crystal structure of an azetidine-2-carbonitrile derivative bound to PfDHODH is not detailed in the provided sources, the structure-activity relationship (SAR) studies conducted during the optimization of these inhibitors provide insights into the binding mode. The potency and selectivity of these compounds suggest a specific and high-affinity interaction with the parasite enzyme's binding pocket. nih.govacs.org The nitrile group of the azetidine-2-carbonitrile scaffold is a key feature that likely participates in important binding interactions within the active site.

Mechanism of Action as a Non-Proteogenic Amino Acid Mimic (Azetidine-2-carboxylic acid as a Proline Analog)

Azetidine-2-carboxylic acid, a close structural analog of the proteinogenic amino acid proline, can act as a mimic and be mistakenly incorporated into proteins. wikipedia.orgresearchgate.netcaymanchem.com This misincorporation leads to significant perturbations in protein structure and function, triggering a variety of cellular responses. nih.govmdpi.comnih.gov

Due to its structural similarity to proline, L-azetidine-2-carboxylic acid (Aze) can be recognized by prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of proline. wikipedia.orgtandfonline.com This misincorporation has been demonstrated in various model systems. For instance, when added to minimal media for Escherichia coli over-expressing recombinant murine myelin basic protein (rmMBP), Aze was incorporated into the protein at a maximum of three out of eleven possible proline sites. nih.gov Similarly, studies with rabbit reticulocytes showed that radiolabeled azetidine-2-carboxylic acid was incorporated into hemoglobin, specifically substituting for proline residues. researchgate.net This substitution can alter the structure of proteins like collagen, keratin, and hemoglobin. wikipedia.org

Molecular modeling studies have shown that the substitution of proline with Aze can cause a significant bend in the polypeptide chain, potentially disrupting structures like the poly-proline type II helix. nih.gov The smaller four-membered ring of Aze, compared to the five-membered ring of proline, leads to altered bond angles in the protein backbone, which can disrupt protein folding and function. nih.gov

The misincorporation of azetidine-2-carboxylic acid into proteins induces proteotoxic stress and triggers a range of cellular responses. nih.govoup.com In mammalian cells, exposure to Aze has been shown to decrease cell viability through both apoptotic and necrotic cell death pathways. nih.gov This is accompanied by alterations in endosomal-lysosomal activity, changes to mitochondrial morphology, and a significant decline in mitochondrial function. nih.gov

In microglial cells, Aze treatment has been observed to trigger pro-inflammatory and pro-apoptotic responses. mdpi.comnih.gov This includes a reduction in cell viability, an increase in the BAX/Bcl2 ratio (indicative of apoptosis), and a robust increase in nitric oxide release. mdpi.comnih.gov Furthermore, Aze exposure leads to the increased expression of pro-inflammatory markers such as IL-1β, IL-6, and NOS2. mdpi.comnih.gov Studies in Saccharomyces cerevisiae have identified genes involved in protein quality control, actin cytoskeleton organization, and endocytosis as being important for coping with the proteotoxic stress caused by Aze. oup.com

| Cell/Organism Type | Observed Effects | Reference |

|---|---|---|

| Mammalian cells (in vitro) | Decreased viability, apoptosis, necrosis, altered mitochondrial function | nih.gov |

| BV2 microglial cells | Reduced viability, increased BAX/Bcl2 ratio, increased nitric oxide, increased pro-inflammatory markers (IL-1β, IL-6, NOS2) | mdpi.comnih.gov |

| Saccharomyces cerevisiae | Activation of protein quality control pathways, changes in actin cytoskeleton organization | oup.com |

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The chiral nature of the azetidine-2-carbonitrile scaffold makes it a valuable building block in stereoselective synthesis. Research has focused on developing efficient methods for the synthesis of enantiomerically pure azetidine (B1206935) derivatives.

One study demonstrated the highly efficient and enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles using a whole-cell catalyst from Rhodococcus erythropolis. nih.gov This process yielded the corresponding azetidine-2-carboxylic acids and their amide derivatives in excellent yields and with enantiomeric excess values of up to >99.5%. nih.gov The high enantioselectivity was attributed to the combined action of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells. nih.gov

Another approach to obtaining optically active 2-substituted azetidine-2-carbonitriles involves the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org This method allows for the production of α-benzylated derivatives with high diastereoselectivity. rsc.org These stereoselective transformations are crucial for the synthesis of chiral azetidine-containing compounds with potential applications in medicinal chemistry and as chiral ligands. rsc.org

Chemical Reactivity and Degradation Pathways in Research Environments

The chemical stability of "bis((2R)-azetidine-2-carbonitrile); oxalic acid" in research environments is influenced by the inherent reactivity of the azetidine ring and the α-aminonitrile functionality, as well as the presence of oxalic acid as a counter-ion. The strained four-membered azetidine ring, in particular, is susceptible to degradation under certain conditions, primarily through hydrolytic pathways. researchgate.netnih.gov Forced degradation studies on molecules containing an azetidine core have demonstrated that hydrolysis is a significant degradation mechanism. researchgate.netnih.gov

The reactivity of the azetidine ring is largely driven by its ring strain, which can lead to ring-opening reactions. nih.gov In acidic conditions, the azetidine nitrogen can be protonated, which may facilitate nucleophilic attack and subsequent ring cleavage. nih.gov Studies on N-substituted azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition, especially if a suitable internal nucleophile is present. nih.govacs.org For "bis((2R)-azetidine-2-carbonitrile)," the presence of the nitrile group and the secondary amine within the ring structure are key factors in its reactivity.

The α-aminonitrile group can also be susceptible to degradation, particularly hydrolysis. Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, which would transform the azetidine-2-carbonitrile moiety into azetidine-2-carboxylic acid. rsc.orgmasterorganicchemistry.com This reaction is a common transformation for α-aminonitriles. masterorganicchemistry.comorganic-chemistry.org

The presence of oxalic acid in the salt form of the compound introduces an acidic environment, which could potentially contribute to the degradation of the azetidine-2-carbonitrile moiety, particularly through acid-catalyzed hydrolysis or ring-opening reactions.

Based on the known reactivity of azetidine and α-aminonitrile compounds, several potential degradation pathways for "this compound" in research settings can be proposed. These are summarized in the table below. It is important to note that these are potential pathways based on the chemical principles of related structures, as specific experimental degradation studies on this exact compound are not extensively available in the public domain.

Table 1: Potential Chemical Reactivity and Degradation Pathways of this compound

| Reaction Type | Conditions | Potential Reactants | Potential Degradation Products | Notes |

| Acid-Catalyzed Hydrolysis of Nitrile | Acidic pH (e.g., in the presence of strong acids or prolonged storage in protic solvents) | Water | (2R)-azetidine-2-carboxylic acid and ammonia | This is a classic reaction for α-aminonitriles. masterorganicchemistry.comorganic-chemistry.org The oxalic acid counter-ion may contribute to the acidic environment. |

| Acid-Catalyzed Ring Opening | Strongly acidic conditions, heat | Water, strong acids | γ-amino-α-hydroxy-butyronitrile or related open-chain products | The strained azetidine ring is susceptible to cleavage under acidic conditions, which may be initiated by protonation of the ring nitrogen. nih.govacs.org |

| Oxidative Degradation | Presence of oxidizing agents (e.g., hydrogen peroxide) | Oxidizing agents | Various oxidized products, potentially including ring-opened structures or modified nitrile group | General forced degradation studies on pharmaceuticals often include oxidative stress to identify potential liabilities. pharmaguideline.com |

| Thermal Degradation | Elevated temperatures | Heat | Decomposition into smaller fragments or rearranged products | The thermal stability of the compound would need to be determined experimentally. pharmaguideline.com |

| Photodegradation | Exposure to UV or visible light | Light energy | Photoreaction products | Photostability is a key parameter for pharmaceutical compounds, and degradation can occur upon light exposure. pharmaguideline.com |

Advanced Analytical and Spectroscopic Techniques for Research Elucidation

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are indispensable for confirming the enantiomeric purity and determining the absolute configuration of chiral centers, such as the C2 position in the azetidine (B1206935) ring of the title compound.

For a molecule like (2R)-azetidine-2-carbonitrile, techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be employed. A CD spectrum would be expected to show specific positive or negative Cotton effects at wavelengths corresponding to the electronic transitions of the molecule's chromophores (e.g., the nitrile group). The sign and magnitude of these Cotton effects are unique to the (R)-enantiomer and would be equal and opposite for its (S)-enantiomer. This allows for the sensitive determination of enantiomeric excess in a sample. While specific experimental data for bis((2R)-azetidine-2-carbonitrile); oxalic acid is not publicly available, recent studies on the chiroptical sensing of other chiral nitriles have demonstrated that a strong chiroptical signal can be induced, which directly correlates to the enantiomeric composition. nih.govnih.govacs.orgacs.org

Table 1: Illustrative Chiroptical Spectroscopy Data

| Technique | Parameter | Expected Observation for (2R)-enantiomer |

| Circular Dichroism (CD) | Cotton Effect (λ) | Specific positive or negative peaks |

| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α]) | Defined value at a specific wavelength and temperature |

| Vibrational Circular Dichroism (VCD) | ΔA | Characteristic differential absorption in the IR region |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of a compound in solution. For this compound, a combination of 1H and 13C NMR experiments would be required.

The 1H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The protons on the azetidine ring would appear as a complex set of multiplets due to their diastereotopic nature and coupling to each other. The 13C NMR spectrum would show distinct signals for each carbon atom, including the nitrile carbon and the carbons of the azetidine ring. The presence of the oxalic acid would be confirmed by a characteristic signal for the carboxylic acid carbon. While specific NMR data for the title compound is not available in the literature, spectra for related compounds such as D-azetidine-2-carboxylic acid and (S)-N-Fmoc-azetidine-2-carboxylic acid have been reported. chemicalbook.comchemicalbook.com

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) in ppm

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| 1H | Azetidine CH | ~4.0-4.5 | Multiplet |

| 1H | Azetidine CH2 | ~2.5-3.5 | Multiplets |

| 13C | Nitrile (C≡N) | ~115-125 | Singlet |

| 13C | Azetidine CH | ~50-60 | Singlet |

| 13C | Azetidine CH2 | ~30-40 | Singlet |

| 13C | Oxalic Acid (COOH) | ~160-170 | Singlet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structural Confirmation and Stereochemistry

X-ray crystallography provides unambiguous proof of molecular structure, including the absolute stereochemistry of chiral centers, by determining the arrangement of atoms in a single crystal. For this compound, a successful crystal structure determination would confirm the (R)-configuration at the C2 position of the azetidine ring. It would also reveal details of the salt formation, including the stoichiometry (likely 2:1) between the azetidine-2-carbonitrile (B3153824) and oxalic acid, and the hydrogen bonding network between the protonated azetidine nitrogen, the nitrile group, and the oxalate (B1200264) anion.

While a crystal structure for the title compound has not been reported, studies on other azetidine derivatives and oxalate salts provide insight into the expected structural features. researchgate.netfishersci.com The crystal packing would be influenced by the hydrogen bonds, forming a three-dimensional supramolecular architecture.

Table 3: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z (molecules/unit cell) | 4 |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique. In the positive ion mode, one would expect to see a peak corresponding to the protonated (2R)-azetidine-2-carbonitrile molecule [C4H6N2 + H]+. In the negative ion mode, a peak for the deprotonated oxalic acid [C2H2O4 - H]- or the oxalate dianion [C2O4]2- might be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition. Fragmentation studies (MS/MS) could be used to further confirm the structure of the azetidine moiety.

Table 4: Expected Mass Spectrometry Fragments

| Ion | Expected m/z |

| [(2R)-azetidine-2-carbonitrile + H]+ | 83.0604 |

| [oxalic acid - H]- | 89.0033 |

| [2 * (2R)-azetidine-2-carbonitrile + oxalic acid + H]+ | 255.1142 |

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for the separation, purification, and quantification of chemical compounds. For a chiral compound like this compound, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice to determine enantiomeric purity. A chiral stationary phase (CSP) would be used to separate the (R) and (S) enantiomers of azetidine-2-carbonitrile. The retention times of the two enantiomers would be different, allowing for their quantification.

Reverse-phase HPLC with a suitable C18 column could be used to assess the purity of the compound and to quantify it in research samples. The mobile phase would typically consist of a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and an acid modifier to ensure good peak shape. Gas chromatography (GC) could also be employed for the analysis of the free base, potentially after derivatization. researchgate.netmdpi.com

Table 5: Illustrative HPLC Method Parameters

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Hexane/Isopropanol gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time (R) | ~ 8.5 min |

| Expected Retention Time (S) | ~ 10.2 min |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

A sharp, intense band around 2240-2260 cm-1 would be indicative of the C≡N stretch of the nitrile group. spectroscopyonline.com The N-H stretching vibration of the protonated secondary amine in the azetidine ring would likely appear as a broad band in the region of 2400-3000 cm-1, overlapping with the C-H stretching vibrations. The oxalic acid moiety would be characterized by a strong, broad O-H stretch from the carboxylic acid around 2500-3300 cm-1 and a strong C=O stretch around 1700-1725 cm-1. Characteristic C-O stretching and O-H bending vibrations would also be present. mdpi.com

Table 6: Key FT-IR Absorption Bands

| Functional Group | Wavenumber (cm-1) | Intensity |

| C≡N (Nitrile) | ~2250 | Sharp, Medium-Strong |

| N-H+ (Ammonium) | 2400-3000 | Broad, Strong |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine-2-carbonitrile (B3153824) Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijert.org This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that are crucial for their therapeutic effects.

In a notable study focused on the design of enhanced antimalarial agents, QSAR analysis was performed on a series of azetidine-2-carbonitrile derivatives. nih.govnih.gov The structures of these compounds were optimized using Density Functional Theory (DFT) to generate molecular descriptors that quantify their physicochemical properties. nih.gov A genetic function algorithm was then utilized to construct predictive QSAR models. The most robust model demonstrated excellent statistical significance, with a high coefficient of determination (R²) of 0.9465 and a cross-validated R² (Q²cv) of 0.8981, indicating its strong predictive power. nih.gov

The QSAR model revealed that the descriptor SpMax2_Bhp, which represents the maximum absolute eigenvalue of the Barysz matrix weighted by polarizability, was the most influential factor in determining the antimalarial activity of these compounds. nih.govresearchgate.net This finding suggests that increasing the polarizability of the azetidine-2-carbonitrile scaffold is a key strategy for enhancing its therapeutic efficacy. Based on this insight, sixteen new theoretical derivatives were designed by substituting various electron-deactivating groups (such as F, Cl, CN, and NO₂) at different positions of a template molecule to increase their polarizability. nih.govresearchgate.net

| Statistical Parameter | Value |

|---|---|

| Coefficient of Determination (R²) | 0.9465 |

| Cross-validated R² (Q²cv) | 0.8981 |

| External validated R² (R²pred) | 0.6915 |

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com It is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds for their ability to interact with a specific biological target. e3s-conferences.org Molecular dynamics (MD) simulations further complement docking studies by providing insights into the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.netresearchgate.net

In the context of designing novel antimalarial agents based on the azetidine-2-carbonitrile scaffold, molecular docking studies were performed to evaluate the binding affinity of the newly designed derivatives with their putative target, Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH). nih.gov The results of these simulations identified a specific designed compound, designated as D9, as having the highest binding energy, suggesting it forms the most stable complex with the enzyme. nih.gov

Further in silico studies on other azetidine-2-one derivatives have also utilized molecular docking to predict their binding interactions with various protein targets. For instance, docking studies have been employed to assess the antiproliferative activity of novel azetidin-2-one (B1220530) derivatives against the epidermal growth factor receptor (EGFR). researchgate.net In such studies, the docking results are often validated and further explored using MD simulations to analyze the stability of the ligand-protein complex, with parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) being monitored over the simulation period. researchgate.netnih.govnih.gov These simulations provide a more detailed understanding of the interactions at an atomic level. nih.gov

| Compound Series | Protein Target | Key Findings |

|---|---|---|

| Designed Azetidine-2-carbonitrile Derivatives | Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) | Compound D9 exhibited the highest binding energy. |

| Novel Azetidin-2-one Derivatives | Epidermal Growth Factor Receptor (EGFR) | Identified compounds with high fitness scores, suggesting potent inhibitory activity. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a powerful tool for predicting various molecular properties, including optimized geometries, electronic energies, and reactivity descriptors. scirp.org

In the development of QSAR models for azetidine-2-carbonitrile derivatives, DFT calculations at the B3LYP/6-31G* level of theory were employed to optimize the three-dimensional structures of the compounds. nih.gov This optimization is a crucial step for the subsequent calculation of accurate molecular descriptors that are used to build the QSAR model.

Furthermore, DFT calculations have been instrumental in elucidating the biosynthetic mechanism of azetidine-2-carboxylic acid. researchgate.net By modeling the active site of the enzyme AzeJ, researchers were able to calculate the electronic energies of the reactant (S-adenosylmethionine), transition state, and product (azetidine-2-carboxylic acid and methylthioadenosine). researchgate.netnih.gov These calculations provided a deeper understanding of the enzymatic reaction pathway and the role of key amino acid residues in catalysis. researchgate.net The results from such studies can guide the design of enzyme inhibitors or the engineering of enzymes for novel biocatalytic applications.

| System | Computational Method | Key Findings |

|---|---|---|

| Azetidine-2-carbonitrile Derivatives | DFT (B3LYP/6-31G*) | Optimized molecular structures for QSAR descriptor generation. |

| AzeJ Enzyme Active Site | DFT (B3LYP-D3/def2-TZVP/ε = 4) | Calculated electronic energies of reactant, transition, and product states, elucidating the reaction mechanism. |

Conformational Analysis and Ring Strain Energy Calculations of the Azetidine (B1206935) System

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule interacts with its biological target. The azetidine ring, being a four-membered heterocycle, is subject to significant ring strain, which influences its conformational preferences and reactivity. rsc.org

Conformational studies on L-azetidine-2-carboxylic acid have shown that the four-membered azetidine ring can adopt a puckered structure. nih.gov The specific conformation is dependent on the backbone structure of the molecule. These computational predictions are consistent with experimental data obtained from X-ray crystallography of peptides containing azetidine residues. nih.gov The inherent ring strain of azetidines, calculated to be approximately 25.2 kcal/mol, is a key factor driving their reactivity and can be harnessed in synthetic chemistry. epfl.ch This strain energy is a measure of the destabilization of the cyclic molecule compared to a corresponding acyclic reference compound.

| Property | Finding |

|---|---|

| Conformation | The azetidine ring can adopt a puckered structure. |

| Calculated Ring Strain Energy | Approximately 25.2 kcal/mol. |

Virtual Screening and De Novo Design of Azetidine-Based Research Probes

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. biorxiv.org

The insights gained from QSAR and molecular docking studies of azetidine-2-carbonitrile derivatives have been directly applied to the de novo design of new potential therapeutic agents. nih.govresearchgate.net For example, in the antimalarial drug design study, the identification of polarizability as a key determinant of activity led to the design of sixteen new derivatives with predicted enhanced potency. nih.gov This process involved the rational substitution of a template molecule with various functional groups to optimize its interaction with the target enzyme. researchgate.net

More broadly, virtual screening approaches can be employed to identify novel azetidine-based compounds from large chemical databases that may serve as starting points for the development of new research probes or therapeutic leads. researchgate.net These in silico methods, combined with synthetic chemistry, allow for the rapid exploration of the chemical space around the azetidine scaffold to discover compounds with novel biological activities. nih.gov Additionally, the de novo biosynthesis of L-azetidine-2-carboxylic acid in engineered E. coli strains showcases an alternative approach to producing this important building block for the synthesis of more complex azetidine-containing molecules. acs.orgnih.gov

Applications in Chemical Biology and Drug Discovery Research

Development of Azetidine-Based Scaffolds for Medicinal Chemistry Research

Azetidine-based scaffolds are increasingly recognized as "privileged" structures in medicinal chemistry. researchgate.net Their compact and rigid nature makes them attractive building blocks for creating diverse molecular frameworks. nih.gov Unlike more flexible aliphatic chains or larger ring systems, the constrained conformation of the azetidine (B1206935) ring can help to pre-organize substituents in a defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. ambeed.com

The development of synthetic methodologies to access highly functionalized azetidine core systems has enabled the creation of a wide array of fused, bridged, and spirocyclic ring systems. acs.org For instance, research has demonstrated the synthesis of diverse azetidine-based scaffolds optimized for central nervous system (CNS) applications by tailoring physicochemical properties like molecular weight, lipophilicity, and polar surface area to facilitate blood-brain barrier penetration. nih.gov The introduction of spirocyclic azetidines, in particular, has emerged as an effective strategy for steering the geometry of lead compounds and mitigating early drug clearance by metabolic enzymes. enamine.net This has led to the inclusion of azetidine motifs in numerous clinical candidates and marketed drugs. nih.gov

Role as Bioisosteric Replacements in Lead Compound Optimization

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to improve its properties, is a cornerstone of medicinal chemistry. The azetidine ring has proven to be a valuable bioisostere for various common chemical motifs. nih.gov Its three-dimensional structure and polarity allow it to serve as a replacement for planar aromatic rings, gem-dimethyl groups, and carbonyl functionalities. researchgate.netnih.gov

This substitution can lead to significant improvements in a compound's pharmacokinetic profile. For example, replacing a metabolically labile group with a stable azetidine ring can enhance metabolic stability and reduce clearance. enamine.net Furthermore, the introduction of the polar azetidine heterocycle can improve aqueous solubility, a critical parameter for drug absorption and distribution. acs.orgnih.gov Studies have shown that incorporating azetidine derivatives can favorably modulate properties such as lipophilicity while maintaining or even enhancing biological potency. nih.gov In the development of novel GABA uptake inhibitors, for instance, azetidine derivatives were explored as conformationally constrained analogs of GABA and beta-alanine, demonstrating their utility as bioisosteric replacements for more flexible structures. drugbank.com

Application in Asymmetric Catalysis as Chiral Ligands or Auxiliaries

Chiral azetidine derivatives, such as those derived from (2R)-azetidine-2-carbonitrile, are valuable components in the field of asymmetric catalysis. Their rigid, stereochemically defined structures make them effective chiral ligands for transition metals or as chiral auxiliaries to control the stereochemical outcome of chemical reactions. researchgate.netbirmingham.ac.uk

Since the 1990s, chiral azetidine-derived ligands and organocatalysts have been successfully utilized to induce asymmetry in a variety of chemical transformations, including Friedel-Crafts alkylations and Michael-type reactions. birmingham.ac.uk The constrained four-membered ring helps to create a well-defined chiral environment around the catalytic center, enabling high levels of enantioselectivity. researchgate.net The synthesis of optically active 2-substituted azetidine-2-carbonitriles provides key building blocks for these catalysts. researchgate.net While methods for synthesizing enantioenriched azetidines have historically been challenging, recent advances in copper-catalyzed asymmetric boryl allylation of azetines are providing more convenient access to chiral 2,3-disubstituted azetidines, further expanding their potential application in catalysis. acs.org

Utilization as Chemical Probes for Biological Pathway Investigation

Chemical probes are small molecules used to study and manipulate biological systems. Azetidine-containing molecules have been developed as specialized probes for investigating cellular processes. The proline analog L-azetidine-2-carboxylic acid (AZC), for example, is used as a chemical probe to induce proteotoxic stress. researchgate.net Because it can be mis-incorporated into proteins in place of proline, it allows researchers to identify genes and pathways that cells use to cope with amino acid mis-incorporation and protein quality control. researchgate.net

In the field of fluorescence imaging, azetidine moieties have been incorporated into fluorophores to enhance their properties. Replacing a standard N,N-dimethylamino group in Malachite Green with an azetidine group resulted in a brighter and more photostable fluorescent probe. nih.gov This modification suppresses undesirable electronic effects, leading to a higher quantum yield. nih.gov Such engineered probes are ideal for advanced live-cell and super-resolution imaging. nih.gov The development of modular approaches to synthesize activity-based and affinity-based probes simplifies the creation of these complex tools, allowing for the rapid generation of variants to identify the most effective probes for a given biological target. frontiersin.org

Exploration in Polymerization Research

The inherent ring strain of the four-membered ring makes azetidines susceptible to ring-opening polymerization. researchgate.netrsc.org This reactivity has been harnessed to create polyamines and other functional polymers. The cationic ring-opening polymerization of azetidine and its derivatives is a well-studied process. researchgate.netcapes.gov.brrsc.org

This type of polymerization can, in some cases, proceed as a "living" polymerization, which allows for precise control over the polymer's molecular weight and structure. researchgate.netcapes.gov.br More recently, anionic ring-opening polymerizations of "activated" azetidines (e.g., N-sulfonylazetidines) have been developed, providing a pathway to well-defined linear polyamines. rsc.orgdigitellinc.com These polymerization methods open the door to creating novel macromolecular architectures, including block copolymers, with potential applications in materials science and biomedicine. digitellinc.com

Drug Discovery Research Paradigms Utilizing Azetidine-2-carbonitriles (e.g., Antimalarial Agents)

The azetidine-2-carbonitrile (B3153824) scaffold is a key feature in a promising new class of antimalarial agents. nih.govnih.gov Research has identified and optimized a series of these compounds that potently inhibit the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) in Plasmodium falciparum, the parasite responsible for malaria. nih.govebi.ac.uk This enzyme is essential for the parasite's pyrimidine (B1678525) biosynthesis, and its inhibition halts parasite replication. acs.org

An initial lead compound, BRD7539, showed potent activity against both blood-stage and liver-stage parasites. nih.govacs.org Through a process of chemical optimization, researchers developed the compound BRD9185. This optimized azetidine-2-carbonitrile demonstrated significantly improved properties, including high potency against multidrug-resistant parasite strains, a long half-life in mice, and the ability to provide a curative effect in an in vivo mouse model of malaria after only three doses. nih.govnih.govebi.ac.uk This work highlights the power of using specific, well-defined scaffolds like azetidine-2-carbonitrile in targeted drug discovery programs. acs.org

Future Research Trajectories and Methodological Innovations

Emerging Synthetic Methodologies for Highly Functionalized (2R)-Azetidine-2-carbonitrile Derivatives

The synthesis of azetidine (B1206935) scaffolds, particularly in their enantioenriched form, has historically presented challenges that limited their broader application in drug discovery. nih.gov However, recent innovations are paving the way for the creation of diverse and highly functionalized (2R)-azetidine-2-carbonitrile derivatives.

One promising approach involves the use of biocatalysis. For instance, the whole-cell catalyst Rhodococcus erythropolis AJ270 has been successfully employed for the efficient and enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles. nih.gov This process, which leverages a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase, yields the corresponding azetidine-2-carboxylic acids and amides with excellent enantiomeric excess (>99.5%). nih.gov Such enzymatic methods offer a green and efficient alternative to traditional chiral resolutions and asymmetric syntheses.

Another key area of development is the functionalization of the azetidine ring itself. Aza-Michael addition reactions are emerging as a powerful tool for constructing C–N bonds and introducing a wide range of substituents onto the azetidine core. semanticscholar.org This strategy has been applied to prepare novel heterocyclic amino acids containing the azetidine ring, expanding the accessible chemical space for this scaffold. semanticscholar.org Furthermore, methods for the synthesis of functionalized azetidine-3-carboxylic acid derivatives through amination, bromination, and base-induced cyclization of acyclic precursors have been developed, providing access to new substitution patterns. nih.govresearchgate.net

The development of robust synthetic routes to trisubstituted azetidines has also been a focus, enabling the creation of diverse molecular scaffolds for CNS-focused libraries. nih.gov These multi-step sequences often involve key transformations such as N-alkylation, protection-deprotection strategies, and ring-closing metathesis to generate complex, fused-ring systems. nih.gov

| Synthetic Methodology | Key Features | Potential Applications |

| Biocatalytic Resolution | Utilizes whole-cell catalysts (e.g., Rhodococcus erythropolis) for enantioselective transformation of racemic mixtures. nih.gov | Production of enantiomerically pure (2R)-azetidine-2-carboxamides and carboxylic acids. |

| Aza-Michael Addition | Forms C-N bonds to introduce diverse functional groups onto the azetidine ring. semanticscholar.org | Synthesis of novel azetidine-containing amino acid derivatives. |

| Ring-Closing Metathesis | Enables the formation of fused bicyclic and polycyclic systems containing the azetidine core. nih.gov | Creation of conformationally constrained scaffolds for drug discovery. |

| Functionalization of Precursors | Involves amination, bromination, and cyclization of acyclic starting materials to yield functionalized azetidines. nih.gov | Access to a variety of substituted azetidine-3-carboxylic acid derivatives. |

Advanced Computational Approaches for Predictive Modeling and Mechanistic Insights

Computational chemistry is playing an increasingly vital role in accelerating the discovery and optimization of novel bioactive compounds. For (2R)-azetidine-2-carbonitrile derivatives, advanced computational approaches are being employed to predict their properties, understand their mechanism of action, and guide the design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of a compound with its biological activity. nih.gov By developing QSAR models for a series of azetidine derivatives, researchers can predict the activity of virtual compounds, thereby prioritizing synthetic efforts. nih.gov These models often incorporate a wide range of molecular descriptors that capture the physicochemical properties of the molecules.

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding of azetidine derivatives to their biological targets at an atomic level. nih.gov These methods can be used to predict the binding mode and affinity of a ligand for a protein, helping to explain observed structure-activity relationships and guide the design of more potent inhibitors. For example, in the development of azetidine-based STAT3 inhibitors, computational modeling was likely used to understand how these small molecules interact with the SH2 domain of the STAT3 protein.

Machine learning and artificial intelligence (AI) are also emerging as powerful tools in this domain. mdpi.com These approaches can be used to develop predictive models for a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov By integrating these predictive models into the drug discovery workflow, it is possible to identify and deprioritize compounds with unfavorable properties at an early stage, saving time and resources.

| Computational Approach | Application in Azetidine Research | Expected Outcome |

| QSAR | Predicting the biological activity of novel azetidine derivatives. nih.gov | Prioritization of synthetic targets with high predicted potency. |

| Molecular Docking | Elucidating the binding mode of azetidine ligands to their protein targets. nih.gov | Understanding key intermolecular interactions for rational drug design. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. nih.gov | Assessing the stability of the binding interaction and identifying key conformational changes. |

| Machine Learning/AI | Predicting ADMET properties of virtual azetidine compounds. nih.govmdpi.com | Early identification of candidates with favorable drug-like properties. |

Exploration of Novel Biological Targets and Mechanistic Pathways in Fundamental Research

While the initial focus for many azetidine derivatives has been on established targets, there is a growing interest in exploring their potential to modulate novel biological targets and pathways. The unique structural features of the azetidine ring can lead to unexpected and highly specific interactions with proteins that are not well-drugged by more conventional scaffolds.

One area of significant interest is the development of azetidine-based inhibitors of signal transducer and activator of transcription 3 (STAT3). Aberrant STAT3 activity is implicated in a wide range of human cancers, making it an attractive therapeutic target. nih.govacs.org Researchers have successfully developed (R)-azetidine-2-carboxamide analogues that exhibit sub-micromolar potency as STAT3 inhibitors, demonstrating the potential of this scaffold to target protein-protein interactions. nih.gov

Another important area of investigation is the modulation of neurotransmitter transporters. Azetidine derivatives have been explored as conformationally constrained analogues of GABA and beta-alanine, leading to the discovery of potent inhibitors of the GABA transporters GAT-1 and GAT-3. drugbank.com These findings highlight the potential of azetidine-based compounds in the development of novel treatments for neurological disorders.

Future research will likely focus on screening (2R)-azetidine-2-carbonitrile and related derivatives against a broader range of biological targets. This could include enzymes, ion channels, and receptors implicated in various diseases. A deeper understanding of the mechanistic pathways through which these compounds exert their effects will be crucial for their translation into clinical applications.

Integration of Azetidine Chemistry into Automated Synthesis and Screening Platforms

The integration of automated synthesis and high-throughput screening (HTS) has revolutionized the early stages of drug discovery. trajanscimed.comnih.gov Applying these technologies to azetidine chemistry will be critical for rapidly exploring the vast chemical space around this scaffold and identifying novel hits against a multitude of biological targets.

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, enabling the rapid generation of libraries of azetidine derivatives with diverse substitution patterns. researchgate.net This approach significantly accelerates the synthesis of novel compounds compared to traditional manual methods. The ability to perform reactions at a smaller scale also reduces the consumption of reagents and solvents. trajanscimed.com

Once synthesized, these libraries can be subjected to HTS to assess their activity against a wide range of biological targets. trajanscimed.com HTS allows for the rapid testing of thousands of compounds in a single experiment, providing a wealth of data on their biological effects. The combination of automated synthesis and HTS creates a powerful discovery engine for identifying novel azetidine-based lead compounds.

Furthermore, the integration of virtual screening with these experimental techniques can further enhance the efficiency of the discovery process. nih.gov Computational models can be used to pre-screen large virtual libraries of azetidine derivatives, and only the most promising candidates are then synthesized and tested experimentally. This integrated approach maximizes the chances of success while minimizing the resources required.

Challenges and Opportunities in Stereochemical Control for Advanced Azetidine-2-carbonitrile (B3153824) Architectures

The stereochemistry of the azetidine ring and its substituents plays a crucial role in determining the biological activity of these compounds. Therefore, precise control over the stereochemical outcome of synthetic reactions is of paramount importance for the development of advanced azetidine-2-carbonitrile architectures.

One of the major challenges in this area is the development of general and efficient methods for the stereoselective synthesis of highly substituted azetidines. While significant progress has been made, many existing methods are limited in their substrate scope or require the use of chiral auxiliaries or catalysts that can be expensive and difficult to remove.

Despite these challenges, there are also significant opportunities for innovation. The development of novel catalytic asymmetric methods for the synthesis of the azetidine ring is a key area of research. This includes the use of chiral organocatalysts and transition metal catalysts to control the stereochemistry of key bond-forming reactions.

Furthermore, the use of enzymatic methods, as discussed earlier, offers a powerful approach for achieving high levels of stereocontrol. nih.gov The inherent chirality of enzymes can be harnessed to catalyze reactions with exquisite stereoselectivity, providing access to enantiomerically pure azetidine derivatives that would be difficult to obtain through traditional chemical methods.

The ability to synthesize and test stereochemically defined azetidine-2-carbonitrile derivatives will be essential for understanding their structure-activity relationships and for developing potent and selective drug candidates. Continued innovation in the area of stereochemical control will be a key driver of progress in the field of azetidine chemistry.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling bis((2R)-azetidine-2-carbonitrile); oxalic acid in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks, as the compound is associated with acute toxicity and severe eye irritation . Emergency procedures for spills involve isolating the area, using inert absorbents, and avoiding water to prevent unintended reactions. Store in a cool, dry environment under inert gas (e.g., argon) to maintain stability .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and detect impurities. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight (C₈H₁₂N₂O₄; theoretical 200.19 g/mol) . Differential scanning calorimetry (DSC) assesses thermal stability, while HPLC with UV detection monitors purity (>95%) .

Q. What solvents are compatible with this compound for experimental workflows?

- Methodological Answer : The compound dissolves in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., dichloromethane). Aqueous solubility is limited due to the oxalic acid counterion, but buffered solutions (pH 4–6) can enhance stability . Avoid protic solvents like ethanol, which may induce decomposition .

Advanced Research Questions

Q. How does the stereochemistry of bis((2R)-azetidine-2-carbonitrile) influence its reactivity in asymmetric catalysis?

- Methodological Answer : The (2R)-azetidine configuration enables chiral induction in catalytic cycles. For example, it can act as a ligand in transition-metal complexes (e.g., Pd or Ru) for enantioselective C–C bond formation. Computational modeling (DFT) predicts favorable transition states, while circular dichroism (CD) verifies stereochemical outcomes . Compare kinetic resolution data with (2S)-isomers to quantify enantiomeric excess .

Q. What strategies address contradictions in reported stability data for this compound?

- Methodological Answer : Discrepancies in stability (e.g., thermal decomposition temperatures) may arise from hydration states or impurities. Conduct accelerated stability studies under controlled humidity (10–60% RH) and temperature (25–40°C). Pair with X-ray crystallography to identify hydrate forms and TGA-MS to track decomposition pathways . Cross-validate findings using independent sources (e.g., MedChemExpress SDS vs. academic journals) .

Q. Can this compound serve as a proline analog in protein misfolding studies?

- Methodological Answer : Yes, its azetidine ring mimics proline’s cyclic structure but imposes greater conformational strain. Use cell-free translation systems to incorporate the compound into model proteins (e.g., collagen or enzymes). Monitor misfolding via fluorescence polarization or cryo-EM. Compare aggregation kinetics with azetidine-2-carboxylic acid, a known proline surrogate .

Q. What synthetic routes optimize the yield of this compound?

- Methodological Answer : A two-step approach is recommended:

Azetidine Nitrile Synthesis : Catalyze ring-closing of 3-chloropropionitrile with a chiral amine catalyst (e.g., Cinchona alkaloids) to yield (2R)-azetidine-2-carbonitrile.

Salt Formation : React with oxalic acid in anhydrous acetone at 0–5°C to precipitate the salt. Yield improvements (70–85%) are achieved via slow crystallization .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound in antimicrobial assays?

- Methodological Answer : Use logarithmic dilution series (1 nM–100 µM) in microplate formats. Include oxalic acid controls to isolate its contribution to bioactivity. Measure MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy with β-lactams can be evaluated via checkerboard assays .

Q. What computational tools predict the ecological toxicity of this compound?

- Methodological Answer : Apply QSAR models (e.g., ECOSAR) to estimate LC₅₀ for aquatic organisms. Validate with Daphnia magna acute toxicity tests (OECD 202). Oxalic acid’s biodegradability (via TOC analysis) may reduce environmental persistence, but the nitrile group requires scrutiny for cyanide release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.